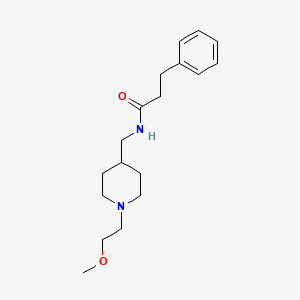

N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidine ring in this compound is substituted with a 2-methoxyethyl group and a phenylpropanamide group .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives, which include “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide”, are diverse. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The biological properties of these compounds were also determined by their stereochemistry .科学研究应用

血清素 4 受体激动剂

研究合成了苯甲酰胺衍生物的药理学特征,包括与 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-3-苯基丙酰胺在结构上相关的化合物,作为有效的血清素 4 (5-HT(4)) 受体激动剂。这些化合物已显示出增强胃肠道运动的希望,表明在治疗胃肠道疾病中具有潜在应用(S. Sonda 等人,2003 年)。

镇痛药

一些研究集中于合成 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-3-苯基丙酰胺衍生物作为镇痛药。这些化合物已在疼痛管理中显示出显着的效力,发现某些衍生物的镇痛活性比吗啡强得多,表明它们具有作为强力止痛药的潜力(P. V. Van Daele 等人,1976 年)。

毒蕈碱 (M3) 受体拮抗剂

已合成同一化学家族中的化合物并评估了它们作为 M3 毒蕈碱受体拮抗剂的活性。这些研究表明在治疗与毒蕈碱受体相关的疾病(例如哮喘或 COPD)中具有潜在应用(K. Broadley 等人,2011 年)。

抗菌活性

对苯甲酰胺衍生物及其金属配合物的研究表明,这些化合物对一系列细菌菌株表现出抗菌活性。这表明它们在开发新的抗菌剂以对抗传染病方面的潜力(E. Khatiwora 等人,2013 年)。

抗组胺活性

在抗组胺研究的背景下,已合成和评估了卡波他芬的 2-甲基丙酰胺和苯甲酰胺衍生物,它们与 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-3-苯基丙酰胺在结构上相似,以了解其抗组胺和抗胆碱能活性。这些化合物已显示出治疗过敏反应和相关疾病的潜力(M. Arayne 等人,2017 年)。

未来方向

The future directions for research on “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their diverse biological activities and the development of fast and cost-effective methods for their synthesis . The structure-activity relationship of these compounds could also be further established .

属性

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRTXACOAGRRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2931713.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)